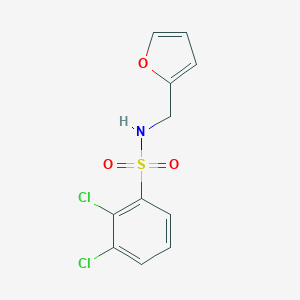![molecular formula C17H17Cl2N3O B275534 N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275534.png)
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine, also known as Fexofenadine, is an antihistamine drug used to treat allergies. It was first synthesized in the early 1990s and was approved for medical use in 1996. Fexofenadine is a second-generation antihistamine, which means that it does not cause drowsiness like first-generation antihistamines.
Mecanismo De Acción
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine works by blocking the histamine H1 receptor, which is responsible for the symptoms of allergies. Histamine is a chemical that is released by the body in response to allergens, such as pollen, dust, or animal dander. Histamine causes the symptoms of allergies, such as sneezing, itching, and runny nose. By blocking the histamine H1 receptor, N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine prevents the release of histamine and reduces the symptoms of allergies.
Biochemical and physiological effects:
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine has been shown to have a high affinity for the histamine H1 receptor. It has also been shown to be selective for the H1 receptor, which means that it does not bind to other receptors in the body. N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine is rapidly absorbed after oral administration and reaches peak plasma concentrations within 1-3 hours. It has a half-life of approximately 14 hours and is eliminated from the body primarily through the feces.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine has several advantages for lab experiments. It is a highly selective H1 receptor antagonist, which makes it a useful tool for studying the role of histamine in various physiological processes. It is also well-tolerated and has a low incidence of side effects, which makes it a safe drug to use in lab experiments. However, N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine has some limitations as well. It has a relatively short half-life, which means that it may need to be administered frequently in some experiments. It also has a low solubility in water, which may limit its use in some experimental systems.
Direcciones Futuras
There are several future directions for the study of N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine. One area of research is the potential use of N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine in the treatment of other conditions, such as asthma and COPD. Another area of research is the development of new H1 receptor antagonists with improved pharmacokinetic and pharmacodynamic properties. Additionally, the role of histamine in various physiological processes, such as inflammation and immune response, is an area of ongoing research that may benefit from the use of N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine as a tool.
Métodos De Síntesis
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine is synthesized by a three-step process. The first step involves the reaction of 2,5-dichlorobenzyl chloride with 5-(2-furyl)-1,3,4-oxadiazole-2-thiol to produce 5-(2,5-dichlorophenyl)-2-[(furan-2-yl)methylsulfanyl]-1,3,4-oxadiazole. The second step involves the reaction of the intermediate product with 1-(4-aminobutyl)-1H-imidazole to produce N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine. The final step involves the purification of the product by recrystallization.
Aplicaciones Científicas De Investigación
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine has been extensively studied for its anti-allergic properties. It has been shown to be effective in treating allergic rhinitis, urticaria, and other allergic conditions. N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine works by blocking the histamine H1 receptor, which is responsible for the symptoms of allergies. It has also been studied for its potential use in the treatment of other conditions, such as asthma and chronic obstructive pulmonary disease (COPD).
Propiedades
Fórmula molecular |
C17H17Cl2N3O |
|---|---|
Peso molecular |
350.2 g/mol |
Nombre IUPAC |
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C17H17Cl2N3O/c18-13-2-4-16(19)15(10-13)17-5-3-14(23-17)11-20-6-1-8-22-9-7-21-12-22/h2-5,7,9-10,12,20H,1,6,8,11H2 |
Clave InChI |
SQLGHUMRXAXZHO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)CNCCCN3C=CN=C3)Cl |
SMILES canónico |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)CNCCCN3C=CN=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(3-Chlorophenyl)amino]carbonyl}isophthalic acid](/img/structure/B275455.png)
![2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275458.png)


![N-[(furan-2-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B275469.png)

![N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B275472.png)

![N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B275474.png)
![N-(biphenyl-4-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275476.png)
![1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B275478.png)
![N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine](/img/structure/B275483.png)
